Tetraethoxy-D20-silane
Description
Contextualization within Deuterated Silicon Chemistry
Deuterated silicon chemistry involves the synthesis and application of silicon-containing compounds where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (D). This substitution is a cornerstone of mechanistic chemistry, as the difference in mass between hydrogen and deuterium leads to a detectable change in the vibrational frequencies of chemical bonds. unipd.it In the context of organosilicon chemistry, deuterated silanes are crucial for investigating reaction pathways. researchgate.netnih.gov
Tetraethoxy-D20-silane, with the chemical formula Si(OCD₂CD₃)₄, is an important member of this class of compounds. It is a fully deuterated version of Tetraethoxysilane (TEOS), a common precursor for silica-based materials. cymitquimica.com The replacement of all twenty hydrogen atoms with deuterium in the four ethoxy groups makes it an invaluable tracer for studying the roles of precursor molecules in complex processes like sol-gel chemistry and chemical vapor deposition. unipd.itosti.gov
Significance of Isotopic Labeling in Mechanistic Investigations
Isotopic labeling is a fundamental technique used to trace the path of atoms and molecules through chemical reactions. osti.gov By replacing a specific atom with its isotope, researchers can follow its journey from reactant to product, providing direct evidence for proposed reaction mechanisms. osti.gov Deuterium is a particularly useful label because it is non-radioactive and can be detected by a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. osti.gov
The key to its utility lies in the Kinetic Isotope Effect (KIE), where the rate of a reaction can change significantly when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced with deuterium. This effect provides powerful evidence for the rate-determining step of a reaction. Furthermore, the distinct vibrational frequencies of carbon-deuterium (C-D) and oxygen-deuterium (O-D) bonds compared to C-H and O-H bonds allow for their unambiguous identification using IR and Raman spectroscopy. optica.orgaip.org For example, studies on the reaction of TEOS on silica (B1680970) surfaces have utilized deuterated silanol (B1196071) (SiOD) groups to measure consumption rates without interference from the concurrent formation of SiOH groups. researchgate.netosti.gov Similarly, using deuterated ethanol (B145695) (CH₃CD₂OH) helps in assigning vibrational modes in studies of surface chemistry. aip.org
Overview of Research Paradigms for this compound
While direct research publications specifically citing the use of this compound are specialized, its research applications can be understood through the established investigative paradigms for the TEOS system, where isotopic labeling is critical. The primary research areas for this deuterated compound are in materials science and mechanistic chemistry.
Mechanistic Studies of Sol-Gel Processes: The sol-gel process, which transforms molecular precursors like TEOS into solid oxide networks, involves complex hydrolysis and condensation reactions. nih.gov Using this compound in conjunction with non-deuterated water (H₂O) and solvents allows researchers to use ²H NMR and IR spectroscopy to precisely track the fate of the ethoxy groups as they are cleaved and converted into deuterated ethanol (CD₃CD₂OH). researchgate.net This helps to determine the rates and mechanisms of hydrolysis and condensation, which are fundamental to controlling the final properties of the silica material. unipd.itnih.gov
Surface Chemistry and Deposition Studies: In chemical vapor deposition (CVD) and related techniques for creating thin silica films, understanding the surface reactions of the precursor is vital. researchgate.net this compound can be used to study the decomposition pathways of the precursor on a substrate. By analyzing the gaseous byproducts (e.g., deuterated ethylene) and the resulting film composition, researchers can build detailed models of the deposition process. researchgate.net
Synthesis of Deuterated Materials: this compound serves as a precursor for creating deuterated silica (SiO₂:D) materials. These materials are of interest in fields like fiber optics and photonics. The vibrational overtone of the Si-O-H bond can cause significant optical absorption and signal loss at wavelengths used in telecommunications (around 1390 nm and 1520 nm). optica.orgucsb.edu By using a deuterated precursor, the resulting silica has Si-O-D bonds instead, which have a different vibrational frequency that shifts this absorption to longer, less problematic wavelengths, thereby creating ultra-low-loss waveguides. optica.orgucsb.edu
Chemical and Physical Properties of this compound
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 272778-10-6 | lgcstandards.comnih.gov |
| Molecular Formula | C₈D₂₀O₄Si | cymitquimica.com |
| Molecular Weight | 228.45 g/mol | nih.gov |
| Appearance | Colorless Liquid | cymitquimica.com |
| Purity | Typically ≥99 atom % D | cymitquimica.com |
| Boiling Point | 165.5 °C at 760 mmHg | N/A |
| Density | 1.03 g/cm³ | N/A |
| IUPAC Name | tetrakis(1,1,2,2,2-pentadeuterioethyl) silicate (B1173343) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
tetrakis(1,1,2,2,2-pentadeuterioethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDANWDWHJENH-DEHFLJNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[Si](OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Deuteration of Silicon Alkoxides
The synthesis of Tetraethoxy-D20-silane, where all 20 hydrogen atoms on the four ethoxy groups are replaced by deuterium (B1214612), is most efficiently achieved by using a fully deuterated precursor, namely deuterated ethanol (B145695) (Ethanol-d6), in standard TEOS synthesis reactions. However, for the purpose of a comprehensive review, theoretical strategies for the direct deuteration of pre-formed silicon alkoxides can be considered, drawing from broader catalytic methodologies.
Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. aerogel.org While commonly applied to molecules with acidic protons, the deuteration of non-activated C-H bonds, such as those in the ethyl groups of TEOS, is significantly more challenging and requires advanced catalytic systems.
Catalysts capable of promoting this type of H/D exchange must be able to reversibly activate otherwise inert C-H bonds. nih.gov Research in catalysis has identified transition metal complexes, such as those involving iridium, as effective for this purpose with various organic substrates. chemistryviews.org For instance, iridium(III)-N-heterocyclic carbene (NHC) complexes have demonstrated high activity for H/D exchange by activating C-H bonds. chemistryviews.org
The theoretical application of such a catalyst to TEOS would involve the following conceptual steps:
Oxidative Addition : The metal center of the catalyst would interact with a C-H bond on one of the ethyl groups of the TEOS molecule.
Isotopic Exchange : In the presence of a deuterium source (e.g., deuterium gas, D₂), the bound hydrogen would be exchanged for a deuterium atom.
Reductive Elimination : The catalyst would then release the newly deuterated ethyl group, regenerating the active catalytic species.
This process would need to be repeated multiple times to achieve the fully deuterated this compound. It is important to note that such a direct, selective, and complete deuteration of TEOS has not been specifically detailed in prominent literature, and the standard, more practical approach remains the use of deuterated precursors.
| Catalyst Type | General Mechanism | Deuterium Source | Applicability to TEOS |
|---|---|---|---|
| Transition Metal Complexes (e.g., Iridium-NHC) | Reversible C-H bond activation via oxidative addition/reductive elimination. chemistryviews.org | Deuterium Gas (D₂) | Theoretically possible for activating C-H bonds on the ethyl groups, but not a standard reported method. High catalyst efficiency would be required for full deuteration. |
| Photoredox / Hydrogen Atom Transfer (HAT) Catalysis | Generation of a radical species that abstracts a hydrogen, followed by quenching with a deuterium source. nih.govsemanticscholar.org | Deuterium Oxide (D₂O) | Primarily demonstrated for Si-H bonds or specific activated C-H bonds; application to the unactivated C-H bonds of TEOS's ethyl groups is speculative. nih.govsemanticscholar.org |
In situ techniques typically refer to the use of a readily available deuterium source that participates directly in the catalytic cycle, rather than the generation of deuterium gas (D₂). Deuterium oxide (D₂O), being inexpensive and widely available, is an ideal candidate for such processes. nih.govrsc.org
Recent advancements have shown that visible-light-mediated photoredox catalysis can achieve the deuteration of silanes (containing Si-H bonds) using D₂O as the deuterium source. nih.govrsc.org In these systems, a photocatalyst and a hydrogen atom transfer (HAT) catalyst, such as a thiol, work in tandem. nih.gov The thiol catalyst undergoes a rapid H/D exchange with the D₂O present in the reaction mixture, becoming deuterated in situ. nih.gov A silyl (B83357) radical, generated from the starting silane (B1218182), then abstracts a deuterium atom from the deuterated thiol to form the Si-D bond. nih.gov
While this specific mechanism has been applied to the formation of Si-D bonds, the underlying principle of using D₂O to regenerate a deuterated catalyst in situ is a powerful concept. A hypothetical adaptation to deuterate the C-H bonds of TEOS would require a catalytic system capable of generating a carbon-centered radical on the ethyl group, which could then be quenched by the in situ deuterated catalyst. This remains a conceptual strategy, as the primary synthetic route to this compound relies on deuterated building blocks.
Precursor Role in Sol-Gel Synthesis
Tetraethoxysilane is a cornerstone precursor in materials science, most notably for the synthesis of silica-based materials via the sol-gel process. iosrjournals.org The sol-gel method involves the hydrolysis and subsequent condensation of alkoxide precursors like TEOS to form a colloidal suspension (sol) that evolves into a gel-like network. nih.govacs.org The use of this compound in this process allows researchers to probe the reaction kinetics and mechanisms of hydrolysis and condensation using techniques like NMR spectroscopy and neutron scattering.
The synthesis of the TEOS precursor itself can be achieved through several routes, with the choice of ethanol (standard or deuterated) determining the final product.
The most traditional and widely used industrial method for synthesizing TEOS is the alcoholysis of silicon tetrachloride (SiCl₄). wikipedia.org This reaction involves treating SiCl₄ with four equivalents of ethanol. wikipedia.org The reaction is straightforward and produces TEOS and hydrogen chloride (HCl) as a byproduct. wikipedia.org
The chemical equation for this reaction is: SiCl₄ + 4 C₂H₅OH → Si(OC₂H₅)₄ + 4 HCl wikipedia.org
To synthesize this compound via this route, fully deuterated ethanol (C₂D₅OD, or Ethanol-d6) is used in place of standard ethanol. The reaction proceeds in the same manner, yielding the desired deuterated product. This method is highly effective but involves handling the corrosive and water-sensitive SiCl₄ and managing the acidic HCl byproduct. chemicalbook.comrepositorioinstitucional.mx
In recent years, greener and more economical pathways to TEOS have been developed to circumvent the use of SiCl₄ and the energy-intensive production of metallurgical silicon required for its synthesis. chemicalbook.com A prominent direct synthesis route involves the reaction of silica (B1680970) (SiO₂) with ethanol at elevated temperatures and pressures in the presence of a base catalyst, such as potassium hydroxide (B78521) (KOH). researchgate.netsciencemadness.org
A key challenge in this direct synthesis is that the reaction is an equilibrium, and the water produced as a byproduct can hydrolyze the TEOS product. nih.gov To drive the reaction toward the product side, dehydrating agents like molecular sieves or calcium oxide (CaO) are added to remove water as it forms, significantly increasing the yield of TEOS. chemicalbook.comresearchgate.netnih.gov For instance, reacting silica with ethanol at 260 °C in the presence of KOH and molecular sieves has been shown to produce TEOS in good yields. sciencemadness.org Similar to the alcoholysis route, employing deuterated ethanol in this process directly yields this compound. This method is advantageous as it starts from abundant silica and avoids corrosive byproducts. sciencemadness.org
| Synthetic Route | Precursors | Byproducts | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Alcoholysis of SiCl₄ | Silicon Tetrachloride (SiCl₄), Ethanol. | Hydrogen Chloride (HCl). | Well-established, high-yield industrial process. repositorioinstitucional.mx | Uses corrosive/toxic SiCl₄; produces acidic byproduct; relies on energy-intensive silicon production. chemicalbook.com |
| Direct Synthesis from SiO₂ | Silica (SiO₂), Ethanol, Base Catalyst (e.g., KOH), Dehydrating Agent. researchgate.net | Water (removed in situ). nih.gov | "Greener" route using abundant silica; avoids corrosive reagents and byproducts. sciencemadness.org | Requires elevated temperature/pressure and effective water removal to achieve high yields. chemicalbook.comresearchgate.net |
Hydrolytic and Condensation Reaction Mechanisms
Fundamental Principles of Silicon Alkoxide Hydrolysis
Hydrolysis is the initial step in the sol-gel process, involving the replacement of alkoxide groups (–OR) with hydroxyl groups (–OH) through reaction with water. unm.edu For tetraethoxy-d20-silane, this reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of a deuterated ethanol (B145695) molecule (C₂D₅OH). The general reaction can be represented as:
Si(OC₂D₅)₄ + H₂O → (C₂D₅O)₃SiOH + C₂D₅OH
This reaction is catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism. unm.edunih.gov The rate of hydrolysis is sensitive to factors such as the water-to-silane ratio, catalyst type and concentration, and solvent. mdpi.com
Under acidic conditions, the hydrolysis of silicon alkoxides like this compound proceeds via a mechanism that begins with the rapid protonation of an oxygen atom on one of the ethoxy groups. nih.govresearchgate.netgelest.com This protonation makes the silicon atom more electrophilic and transforms the alkoxy group into a better leaving group (deuterated ethanol). researchgate.netslu.se Subsequently, a water molecule performs a nucleophilic attack on the silicon center, typically from the backside, leading to a pentacoordinate transition state. researchgate.netresearchgate.net The process results in the formation of a silanol (B1196071) (Si-OH) group and the release of a deuterated ethanol molecule.
The key steps are:
Protonation: An ethoxy oxygen is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). researchgate.netgelest.com
Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. nih.govresearchgate.net
Leaving Group Departure: A molecule of deuterated ethanol is eliminated, and a proton is released, regenerating the acid catalyst. slu.se
This pathway favors the hydrolysis of terminal, less-substituted silicon atoms and generally leads to the formation of linear or weakly branched polymeric structures. unm.eduslu.se The rate of acid-catalyzed hydrolysis is typically faster than base-catalyzed hydrolysis. gelest.com
In a basic medium, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edunih.govslu.se This attack leads to the formation of a negatively charged, pentacoordinate silicon intermediate. nih.govresearchgate.netacs.org The reaction does not require the prior protonation of the leaving group because the hydroxide ion is a stronger nucleophile than water. slu.se The intermediate then expels a deuterated ethoxide anion (⁻OC₂D₅), which is subsequently protonated by water to form deuterated ethanol.
The key steps are:
Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom. unm.eduslu.se
Intermediate Formation: A pentacoordinate silicate (B1173343) species is formed as a transient intermediate. nih.govresearchgate.net
Leaving Group Expulsion: The intermediate eliminates a deuterated ethoxide anion, which then abstracts a proton from the solvent to form deuterated ethanol and regenerate the hydroxide catalyst. slu.se
This mechanism is more sensitive to steric hindrance; thus, hydrolysis occurs preferentially at more accessible silicon atoms. unm.edusnu.ac.kr Base catalysis tends to produce more highly branched, compact, and particulate silica (B1680970) structures. unm.edu
The replacement of hydrogen with deuterium (B1214612) in the ethoxy groups of tetraethoxysilane to form this compound can influence the reaction kinetics, an effect known as a kinetic isotope effect (KIE). While the C-D bond is not directly broken during the main hydrolysis reaction, its presence can exert a secondary isotope effect. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, which can alter the electronic and steric properties of the molecule.
More significant, however, is the solvent isotope effect, observed when hydrolysis is conducted in heavy water (D₂O) versus H₂O. Studies on similar systems, such as the acid-catalyzed hydrolysis of other silanes, have shown that the reaction rate can be faster in D₂O. chem-station.com For instance, a k(D₂O)/k(H₂O) ratio greater than 1, known as an inverse solvent isotope effect, is often indicative of a reaction mechanism involving a pre-equilibrium protonation step, which is characteristic of acid catalysis. chem-station.comresearchgate.net In one study of tris-(2-methoxyethoxy)phenylsilane hydrolysis, the rate in D₃O⁺ was found to be 1.24 times faster than in H₃O⁺. unm.edu This is because the deuterium cation (D₃O⁺) is a stronger acid than the hydronium ion (H₃O⁺), leading to a higher concentration of the protonated (or in this case, deuterated) intermediate.
While specific kinetic data for this compound is not abundant, the principles derived from related deuterated systems suggest that its hydrolysis kinetics will be subject to these isotope effects, influencing the rate of silanol formation. researchgate.netcolab.ws
Polycondensation Kinetics and Oligomerization
Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the resulting silica network. nih.gov This process, known as polycondensation, leads to the formation of dimers, oligomers, and eventually a cross-linked gel.
In a system derived from this compound, condensation proceeds through two primary pathways, similar to its non-deuterated counterpart:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. (C₂D₅O)₃Si-OH + HO-Si(OC₂D₅)₃ → (C₂D₅O)₃Si-O-Si(OC₂D₅)₃ + H₂O
Alcohol-producing condensation: A silanol group reacts with a remaining deuterated ethoxy group to form a siloxane bond and a molecule of deuterated ethanol. unm.edu (C₂D₅O)₃Si-OH + D₅C₂O-Si(OC₂D₅)₃ → (C₂D₅O)₃Si-O-Si(OC₂D₅)₃ + C₂D₅OH
The formation of siloxane bonds from deuterated silanols has been confirmed in studies using deuterated silica films, which show the interconversion between silanol and siloxane groups. researchgate.netacs.org The specific pathway that dominates depends on the reaction conditions, including pH and the degree of hydrolysis.
The catalytic environment (acidic or basic) that governs hydrolysis also profoundly influences the rate and structure of the subsequent polycondensation. adhesivesmag.com
Acid-Catalyzed Condensation: Under acidic conditions, the condensation reaction is generally slower than the hydrolysis reaction. slu.se The mechanism involves the protonation of a silanol group, making it susceptible to nucleophilic attack by another neutral silanol. adhesivesmag.com This environment favors condensation reactions involving less-substituted silanols, promoting the growth of linear or randomly branched polymer chains. unm.eduslu.se This results in a structure with low fractal dimensions. unm.edu
Base-Catalyzed Condensation: Under basic conditions, the condensation rate increases with the concentration of silanolate anions (Si-O⁻), which are formed by the deprotonation of silanols. unm.edu These anions are strong nucleophiles that readily attack neutral silicon atoms. Condensation tends to occur at the central silicon atoms of oligomers, as the electron-withdrawing effect of existing siloxane bonds makes the central silicon more acidic and prone to attack. This leads to the formation of highly branched, dense, and more particle-like (colloidal) structures. unm.edu
The table below summarizes the general influence of the catalyst on the reaction kinetics and resulting structure in silicon alkoxide systems.
| Feature | Acid-Catalyzed | Base-Catalyzed |
| Hydrolysis Rate | Fast | Slow |
| Condensation Rate | Slow | Fast |
| Rate-Limiting Step | Condensation | Hydrolysis |
| Polymer Structure | Linear or weakly branched chains | Highly branched clusters/particles |
| Resulting Gel | Microporous, "polymeric" gel | Mesoporous, "colloidal" gel |
This table provides a generalized comparison of catalytic effects on silicon alkoxide polymerization. unm.eduresearchgate.netslu.se
Isotopic Perturbation of Reaction Equilibria
The substitution of hydrogen with its heavier isotope, deuterium, in a chemical compound can lead to measurable changes in both the kinetics and the thermodynamics of a reaction. This phenomenon, known as the isotopic effect, arises primarily from the difference in mass between the isotopes, which in turn affects the vibrational frequencies of the chemical bonds and, consequently, their zero-point vibrational energies (ZPVE). In the context of tetraethoxysilane (TEOS), the full deuteration of the twenty hydrogen atoms in its four ethoxy groups results in the compound this compound (Si(OC₂D₅)₄). This isotopic substitution is expected to perturb the equilibria of its hydrolytic and condensation reactions.
The equilibrium position of a reversible reaction is determined by the change in Gibbs free energy (ΔG) between the products and reactants. Isotopic substitution influences this equilibrium by altering the ZPVE of both the reactant and product molecules. The ZPVE is the lowest possible energy that a molecule can possess and is proportional to the vibrational frequency of its bonds. Heavier isotopes lead to lower vibrational frequencies and thus lower ZPVE.
For the hydrolysis and condensation reactions of this compound, the key transformations involve the cleavage of Si-O bonds and the formation of Si-OH (or Si-OD if D₂O is used) and Si-O-Si linkages, along with the release of ethanol (or deuterated ethanol). The equilibrium constant (K_eq) for these reactions will be perturbed if the sum of the ZPVEs of the products differs from that of the reactants by a different amount in the deuterated system compared to the non-deuterated system.
Theoretical Considerations:
n Si(OC₂D₅)₄ + 2n D₂O ⇌ (SiO₂)n + 4n C₂D₅OD
In this reaction, Si-OC₂D₅ bonds are broken, and C₂D₅OD is formed. The C-D bonds are largely retained in the ethanol product. However, the vibrational modes of the entire molecule are affected by the isotopic substitution. The change in the equilibrium constant upon deuteration (K_H/K_D) can be related to the vibrational frequencies of all species involved.
Kinetic studies on related systems have shown that the use of deuterated solvents can lead to a decrease in reaction rates, a phenomenon attributed to the kinetic isotope effect. acs.org For instance, the acid-catalyzed hydrolysis of silanes proceeds via a mechanism where a water molecule attacks the silicon atom. zhangqiaokeyan.com The presence of deuterium can affect the stability of the transition state, thereby altering the reaction rate. While kinetics and thermodynamics are distinct, the underlying vibrational energy differences are a common cause for both kinetic and equilibrium isotope effects.
Expected Perturbations:
Based on theoretical principles, the deuteration in this compound would be expected to have the following effects on the reaction equilibria:
Strength of Bonds: The C-D bonds are stronger than C-H bonds. This increased stability of the ethoxy groups in the deuterated silane (B1218182) could slightly shift the hydrolysis equilibrium towards the reactants, as more energy would be required to cleave the Si-O bond and release the deuterated ethanol.
Vibrational Entropy: Changes in molecular mass and moments of inertia upon deuteration also affect the rotational and vibrational partition functions, leading to changes in the entropy of the system. This entropic contribution to the Gibbs free energy will also influence the equilibrium position.
Data on Isotopic Fractionation:
Studies on silicon and oxygen isotope fractionation during the synthesis of silica nanoparticles from TEOS have shown that isotopic signatures can be used to trace the reaction pathways. cambridge.org These studies primarily focus on the kinetic isotope effect and the isotopic composition of the final silica product rather than the perturbation of the reaction equilibria of the silane precursor itself.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Silanes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of deuterated silanes, providing unparalleled insight into the molecular structure and the extent of isotopic labeling.
Proton (¹H) NMR spectroscopy serves as a direct and powerful tool for verifying the degree of deuteration in Tetraethoxy-D20-silane. In principle, a fully deuterated sample of Si(OC₂D₅)₄ should exhibit a complete absence of signals in its ¹H NMR spectrum. The presence of any residual proton signals corresponding to the ethoxy groups would indicate incomplete deuteration.
For comparison, the ¹H NMR spectrum of non-deuterated Tetraethoxysilane (TEOS) typically displays a quartet at approximately 3.8 ppm, corresponding to the methylene (B1212753) protons (–O–CH₂–), and a triplet at around 1.2 ppm, attributed to the methyl protons (–CH₃) of the ethoxy groups. researchgate.net The successful synthesis of this compound is therefore confirmed by the disappearance of these characteristic resonances. The level of deuterium (B1214612) incorporation can be quantified by comparing the integral of any residual proton signals to that of an internal standard.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) for Ethoxy Groups in TEOS and Expected Signals for this compound.
| Functional Group | TEOS Chemical Shift (ppm) | Expected this compound Signal |
|---|---|---|
| Methylene (-OCH₂-) | ~3.8 (quartet) | Absent |
| Methyl (-CH₃) | ~1.2 (triplet) | Absent |
Silicon-29 (²⁹Si) NMR spectroscopy is a highly sensitive method for probing the local chemical environment of the silicon atom in silane (B1218182) compounds. For pure, monomeric Tetraethoxysilane, the ²⁹Si NMR spectrum shows a single resonance at approximately -81.7 ppm. osti.gov Upon hydrolysis and condensation, new peaks appear at different chemical shifts, corresponding to various silicate (B1173343) species with different numbers of siloxane bridges (Qⁿ species, where n is the number of bridging oxygen atoms). For instance, Q¹ species (one siloxane bridge) appear around -88 to -92 ppm, Q² species around -97 to -101 ppm, Q³ species around -106 to -109 ppm, and fully condensed silica (B1680970) (Q⁴) at approximately -110 ppm. researchgate.net
In the case of this compound, the ²⁹Si chemical shift of the monomer is expected to be very similar to that of TEOS. However, subtle changes, known as secondary isotope shifts, may be observed due to the replacement of hydrogen with deuterium. huji.ac.il These shifts are typically small but can provide valuable information about the electronic environment of the silicon nucleus. The primary utility of ²⁹Si NMR in the context of this compound is in studying its hydrolysis and condensation behavior, where the evolution of the Qⁿ species can be monitored to understand the kinetics and mechanisms of polymerization.
Table 2: Typical ²⁹Si NMR Chemical Shifts (δ) for Silicate Species in TEOS Hydrolysis and Condensation.
| Species | Notation | Chemical Shift Range (ppm) |
|---|---|---|
| Monomer | Q⁰ | ~ -81.7 |
| End-group | Q¹ | -88 to -92 |
| Middle-group | Q² | -97 to -101 |
| Branching-group | Q³ | -106 to -109 |
| Fully condensed | Q⁴ | ~ -110 |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the connectivity within a molecule. While a standard ¹H-¹³C HSQC would be uninformative for a fully deuterated compound like this compound due to the lack of protons, a ¹H-²⁹Si Heteronuclear Overhauser Effect Spectroscopy (HOESY) or related techniques could be employed if there were residual protons to probe spatial proximities.
Of greater relevance is the use of heteronuclear correlation experiments that directly probe the connectivity between silicon and the deuterated carbon atoms. For instance, a ²H-¹³C HSQC could confirm the C-D bonds, and a ²⁹Si-¹³C HMBC could establish the Si-O-C connectivity. More directly, a ¹H-²⁹Si heteronuclear chemical shift correlation (HETCOR) experiment can be used to establish correlations between protons and silicon atoms that are in close proximity, which is particularly useful in studying the products of co-hydrolysis of deuterated and non-deuterated silanes. ustc.edu.cn In such an experiment on a partially deuterated species, cross-peaks would be observed between the silicon signal and the signals of any nearby protons, confirming the structure of the resulting silicate network. ustc.edu.cn
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its vibrational modes. The substitution of hydrogen with the heavier deuterium isotope in this compound leads to predictable shifts in the vibrational frequencies of the ethoxy groups, offering a clear spectroscopic signature of deuteration.
In the FTIR spectrum of standard TEOS, characteristic absorption bands are observed for the various vibrational modes of the ethoxy groups. These include C-H stretching vibrations in the 2800-3000 cm⁻¹ region, C-H bending and scissoring modes between 1300 and 1500 cm⁻¹, and strong Si-O-C stretching vibrations typically found in the 1000-1100 cm⁻¹ range.
For this compound, the most significant changes in the FTIR spectrum are expected in the regions associated with hydrogen vibrations. The C-H stretching and bending modes will be replaced by C-D stretching and bending vibrations, which occur at lower frequencies due to the increased mass of deuterium. The C-D stretching vibrations are typically found in the 2000-2300 cm⁻¹ region, a range that is often free from other fundamental vibrations, making them easily identifiable. Similarly, C-D bending modes will be shifted to lower wavenumbers compared to their C-H counterparts. The Si-O-C stretching vibrations are less affected by deuteration of the ethyl group, but slight shifts may occur due to changes in coupling with other vibrational modes.
Table 3: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹) for TEOS and Expected Frequencies for this compound.
| Vibrational Mode | TEOS Frequency Range (cm⁻¹) | Expected this compound Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretching | 2800-3000 | Absent |
| C-D Stretching | Absent | ~2000-2300 |
| C-H Bending | 1300-1500 | Absent |
| C-D Bending | Absent | Lower frequency than C-H bending |
| Si-O-C Stretching | 1000-1100 | ~1000-1100 (with possible slight shifts) |
Raman spectroscopy, being complementary to FTIR, is also highly effective for the analysis of this compound. The Raman spectrum of TEOS exhibits characteristic bands for Si-O-Si symmetric stretching (in oligomers), C-C stretching, and various C-H vibrational modes. mdpi.com A prominent band for the unhydrolyzed monomer is often observed around 651 cm⁻¹. mdpi.com
Upon deuteration, the Raman spectrum of this compound will show significant shifts in the bands associated with the ethoxy groups. Similar to FTIR, the C-H stretching bands will be replaced by C-D stretching bands in the 2100-2400 cm⁻¹ region. nih.gov The analysis of these C-D vibrations can provide detailed information about the conformation and environment of the deuterated ethoxy groups. ustc.edu.cnmdpi.com Furthermore, changes in the lower frequency region, such as shifts in the C-O stretching and various bending modes, can also be correlated with the isotopic substitution. For example, in deuterated ethanol (B145695) (C₂H₅OD), a blue shift in the C-O stretch has been observed, which may be due to changes in vibrational coupling upon deuteration. researchgate.net Raman spectroscopy is particularly useful for studying the hydrolysis and condensation of this compound in aqueous solutions due to the weak Raman scattering of water.
Mass Spectrometry Techniques
Mass spectrometry serves as a powerful tool for the detailed molecular-level investigation of this compound, from verifying its isotopic composition to tracking its reactivity.
High-resolution mass spectrometry (HRMS) is indispensable for quantifying the isotopic enrichment of this compound. The primary objective is to ascertain the degree to which protium (B1232500) (¹H) has been replaced by deuterium (²H or D) in the ethoxy ligands. This is critical as the presence of partially deuterated or non-deuterated species can significantly influence the kinetics of subsequent reactions, such as hydrolysis and condensation.
In a typical HRMS analysis, the compound is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z) with high precision. For this compound, the expected molecular ion peak would correspond to the mass of Si(OC₂D₅)₄. The high resolution allows for the differentiation of the fully deuterated species from any residual protium-containing isotopologues. The relative intensities of these peaks can be used to calculate the isotopic purity. For instance, the presence of ions with lower m/z values would indicate incomplete deuteration.
| Isotopologue | Formula | Expected Monoisotopic Mass ( g/mol ) |
| This compound | Si(OC₂D₅)₄ | 228.25 |
| Tetraethoxy-d19-silane | Si(OC₂D₅)₃(OC₂D₄H) | 227.24 |
| Tetraethoxy-silane | Si(OC₂H₅)₄ | 208.13 |
Note: The table presents a simplified view. The actual mass spectrum would show a more complex isotopic pattern due to the natural abundance of silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si).
The synthesis of isotopically enriched silanes often requires meticulous control to achieve high purity. osti.gov HRMS, in conjunction with techniques like gas chromatography (GC-MS), provides a robust method for quality control, ensuring that the material meets the required isotopic enrichment for specific applications. osti.gov The precision of HRMS is essential for distinguishing between closely spaced isotopic peaks and accurately determining the level of deuterium incorporation. researchgate.net
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for monitoring the progress of reactions in solution without causing fragmentation of the analytes. nih.govnih.gov For this compound, ESI-MS can be employed to track the hydrolysis and condensation reactions that are fundamental to the sol-gel process.
During the sol-gel process, this compound undergoes hydrolysis to form deuterated silanols (Si-OD) and deuterated ethanol (C₂D₅OD). These silanols then condense to form siloxane bridges (Si-O-Si), leading to the formation of larger oligomers and eventually a gel network. ESI-MS can detect the various intermediate species formed during these reactions. By analyzing the mass spectra at different time intervals, a kinetic profile of the reaction can be constructed. The appearance and disappearance of specific m/z peaks corresponding to monomers, dimers, trimers, and larger oligomers provide valuable insights into the reaction mechanism and rates.
For example, the initial stages of hydrolysis would be marked by the appearance of peaks corresponding to partially and fully hydrolyzed deuterated silane species. As condensation proceeds, higher mass ions representing deuterated polysiloxane oligomers would be observed. This ability to monitor the evolution of species in real-time is a significant advantage of ESI-MS in studying the complex sol-gel chemistry of deuterated alkoxysilanes. researchgate.net
Optical Spectroscopic Methods for Gas-Phase Characterization of Deuterated Silylene Intermediates
During high-temperature processes or plasma-enhanced chemical vapor deposition (PECVD) involving silicon-containing precursors, reactive intermediates such as silylenes (SiH₂) can be formed. In the case of deuterated precursors like this compound, deuterated silylene intermediates (e.g., SiD₂) may be generated. Optical spectroscopic techniques are powerful for the in-situ detection and characterization of these transient gas-phase species.
High-resolution optical spectroscopy has been successfully used to detect and characterize singly deuterated silylene (SiHD) in the gas phase. nih.gov This technique allows for the assignment of rotationally resolved spectral lines, providing detailed information about the molecular structure, such as bond lengths and bond angles, in both the ground and excited electronic states. nih.gov The analysis of dispersed fluorescence spectra can yield vibrational parameters of the molecule. nih.gov
By analogy, similar optical spectroscopic methods could be applied to identify and characterize deuterated silylene intermediates that may form from the decomposition of this compound. The isotopic shift in the vibrational and rotational spectra due to the presence of deuterium would serve as a clear signature for these species. The use of deuterated precursors like deuterated silane (SiD₄) in the growth of silicon-rich nitride films has been shown to be advantageous in shifting bond absorbance overtones away from important telecommunications wavelengths. nih.gov This highlights the importance of understanding the spectroscopic properties of deuterated silicon species.
| Parameter | SiH₂ (Ground State) | SiHD (Ground State) | SiD₂ (Ground State) |
| rₑ (Å) | 1.516 | 1.514 | 1.512 |
| θₑ (deg) | 92.1 | 92.0 | 92.0 |
Data adapted from related studies on silylene species.
In-Situ Monitoring of Sol-Gel Evolution
The transformation of this compound from a liquid precursor to a solid gel is a dynamic process involving changes in particle size, shape, and network structure. In-situ monitoring techniques are essential for understanding the kinetics of this evolution.
Turbidity scanning and dynamic light scattering (DLS) are non-invasive optical techniques that can provide real-time information about the formation and growth of particles during the sol-gel process. mdpi.comnih.govdntb.gov.ua
Turbidity scanning measures the attenuation of a light beam as it passes through the sol. As hydrolysis and condensation of this compound proceed, small silica particles begin to form, causing the solution to become turbid. The increase in turbidity over time can be correlated with the rate of particle formation and aggregation. mdpi.comnih.govdntb.gov.ua This method can be used to monitor both the initial hydrolysis, which can lead to a decrease in turbidity if an initially immiscible silane becomes soluble, and the subsequent condensation, which leads to an increase in turbidity. mdpi.comnih.govdntb.gov.ua
Dynamic light scattering (DLS) measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in the sol. From these fluctuations, the hydrodynamic radius of the particles can be determined. DLS is particularly useful for tracking the growth of nanoparticles in the early stages of the sol-gel process. By performing DLS measurements at various time points, a detailed picture of the particle size evolution can be obtained. mdpi.comnih.govdntb.gov.ua
| Technique | Parameter Measured | Information Gained |
| Turbidity Scanning | Light transmission/scattering | Onset and rate of particle formation and aggregation |
| Dynamic Light Scattering (DLS) | Fluctuations in scattered light intensity | Particle size distribution and growth kinetics |
Real-time spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed chemical information about the sol-gel process as it occurs. nih.gov
Real-time FTIR and Raman Spectroscopy: These vibrational spectroscopic techniques can monitor the changes in chemical bonding during the hydrolysis and condensation of this compound. For example, the disappearance of Si-OC₂D₅ bands and the appearance of Si-OD and Si-O-Si bands can be tracked over time. nih.govresearchgate.net This provides direct insight into the rates of hydrolysis and condensation. nih.govresearchgate.net
Real-time NMR Spectroscopy: In-situ NMR spectroscopy, particularly ²⁹Si NMR, is a powerful tool for elucidating the structure of the silicate species present in the sol. Different silicon environments (e.g., monomers, dimers, trimers, and more complex structures) give rise to distinct signals in the ²⁹Si NMR spectrum. By acquiring spectra at different stages of the reaction, the evolution of the silicate network can be followed in detail. nih.gov ¹H (or in this case, ²H) NMR can also be used to monitor the consumption of deuterated ethoxy groups and the formation of deuterated ethanol. nih.gov
These in-situ spectroscopic methods, when used in combination, provide a comprehensive understanding of the chemical and physical transformations that occur during the sol-gel polymerization of this compound. nih.gov
Kinetic Isotope Effects in Mechanistic Elucidation
Primary Deuterium (B1214612) Kinetic Isotope Effects
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. github.io For deuterium substitution, this effect (kH/kD) is typically greater than 1, indicating that the reaction is slower with the heavier isotope. nih.gov This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to reach the transition state for bond cleavage. wikipedia.orggithub.io The magnitude of the primary KIE can provide significant information about the transition state of the bond-breaking step. github.io
In the hydrolysis of alkoxysilanes like tetraethoxysilane, the central Si-O bond is cleaved and a new Si-OH bond is formed. While the deuterium atoms in Tetraethoxy-d20-silane are on the ethoxy groups and not directly bonded to the silicon or oxygen atoms involved in the primary bond-forming and breaking events of hydrolysis, the principles of primary KIEs are crucial for understanding related mechanisms where a Si-H or O-H bond might be cleaved in the rate-determining step.
For instance, if a reaction mechanism involved the rate-determining cleavage of a Si-H bond, substituting it with a Si-D bond would be expected to produce a significant primary KIE. However, in the hydrolysis of tetraethoxysilane, the key steps involve nucleophilic attack by water on the silicon atom and the departure of an ethoxide group.
Studies on analogous systems provide insight. For example, the acid-catalyzed hydrolysis of silicate (B1173343) monomers was investigated using a solvent isotope effect, yielding a kH₃O⁺/kD₃O⁺ value of 1.24. unm.edu This relatively small but significant KIE supports an associative (A-2 type) mechanism where the protonation of the alkoxide is a rapid pre-equilibrium, followed by a slower, rate-determining attack of a water molecule on the silicon center. unm.edu If the proton transfer were the rate-determining step, a much larger primary KIE would be expected. The observed effect is more consistent with changes in the solvent environment and the nature of the nucleophile (H₂O vs. D₂O) in the rate-limiting step.
The magnitude of the primary KIE is highly sensitive to the geometry of the transition state. A maximum effect is observed when the transition state is symmetric, with the hydrogen atom halfway between the donor and acceptor atoms. github.io For a linear A-H-B transition state, the symmetric stretching vibration does not involve the hydrogen atom, leading to a significant loss of its zero-point energy and a large KIE. princeton.edu Conversely, in asymmetric transition states (either "early" or "late"), the hydrogen is more strongly bonded to one atom than the other, and the KIE is smaller. github.io
In the context of Si-O bond formation via hydrolysis, the transition state is believed to be a highly ordered, pentacoordinate silicon species. unm.edu A large negative entropy of activation observed in related hydrolysis reactions supports this ordered structure. unm.edu If a proton transfer were the rate-limiting step, the KIE value would provide direct information about the position of the proton in this transition state. For the associative mechanism of alkoxysilane hydrolysis, the transition state involves the coordination of a water molecule. Isotope effects can probe the extent of bond formation (Si--OH₂) and bond breaking (Si--OR) in this activated complex. For example, under acidic conditions, the transition state is thought to involve a positively charged silicon center, while under basic conditions, a negative charge accumulates. nih.govnih.govresearchgate.net These electronic differences alter the geometry and vibrational frequencies of the transition state, which would be reflected in the magnitude of the KIE.
Secondary Deuterium Kinetic Isotope Effects
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org They arise from changes in the vibrational environment of the isotope between the ground state and the transition state. For this compound, any observed KIE during hydrolysis would be a secondary effect, as the C-D bonds within the ethoxy groups are not broken.
SKIEs can provide valuable information about changes in hybridization, coordination number, or steric environment at the reaction center. They are often categorized by their position relative to the reaction center (α, β, etc.).
In the case of this compound hydrolysis, the deuterium atoms are in the β-position relative to the Si-O bond being cleaved. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller effective steric volume for a -CD₂- or -CD₃ group compared to its protio counterpart. This difference in steric demand can influence the rate of a reaction. princeton.edu If the transition state is more sterically crowded than the ground state, the deuterated compound may react slightly faster (an inverse KIE, kH/kD < 1) due to reduced steric hindrance. Conversely, if the transition state is less crowded, a normal KIE (kH/kD > 1) might be observed.
Case Studies of Deuterium Isotope Effects in Organosilicon Reactions
While specific KIE studies on this compound are not prevalent in the literature, research on analogous organophosphorus and other organometallic systems demonstrates the utility of this method.
One pertinent case study involves the acid-catalyzed hydrolysis and iodine oxidation of P-deuterated dialkyl phosphites, (RO)₂P(O)D. scispace.com In this system, two different reactions were studied with the same deuterated compound. The iodine oxidation involves the cleavage of the P-D bond. This reaction exhibited a strong primary KIE, with the deuterated compound reacting at approximately one-third the rate of the undeuterated compound (kH/kD ≈ 3). This large effect confirms that the P-H/P-D bond is broken in the rate-determining step, which is proposed to be the formation of a trivalent phosphite (B83602) intermediate. scispace.com
In contrast, the acid-catalyzed hydrolysis of the same P-deuterated phosphites, where the P-D bond is not broken, showed a small, inverse secondary isotope effect. The deuterated compounds hydrolyzed 20-30% faster than their protio counterparts (kH/kD ≈ 0.77-0.83). scispace.com This inverse effect indicates that the vibrational frequencies involving the P-D bond are altered in the transition state in a way that lowers the activation energy compared to the P-H compound. This study clearly illustrates how KIEs can differentiate between two possible mechanisms for the same starting material.
Another relevant area involves the reactions of organophosphorylated acetylcholinesterase (AChE). Studies on the hydrolysis, aging, and oxime reactivation of dimethyl- and diethylphosphorylated AChE using D₂O as the solvent revealed significant solvent isotope effects. nih.gov For the hydrolysis of both dimethyl- and diethylphosphorylated AChE, the kH₂O/kD₂O values were approximately 2.0. This value is consistent with a mechanism where proton transfer is the rate-limiting step for the dephosphorylation reaction. nih.gov
These case studies, particularly the dialkyl phosphite example, provide a clear framework for how an investigation using this compound could be designed and interpreted. By comparing its hydrolysis rate to that of standard tetraethoxysilane, the resulting secondary KIE would offer insights into the structure and steric demands of the pentacoordinate transition state in Si-O bond formation.
Table 1: Kinetic Isotope Effects in the Reactions of Dialkyl Phosphites
| Reaction | Substrate | Isotope Effect (kH/kD) | Interpretation | Reference |
|---|---|---|---|---|
| Iodine Oxidation | (RO)₂P(O)H/(RO)₂P(O)D | ~3.0 | Primary KIE; P-H/P-D bond broken in rate-determining step | scispace.com |
| Acid Hydrolysis | (RO)₂P(O)H/(RO)₂P(O)D | ~0.8 | Inverse Secondary KIE; P-H/P-D bond not broken | scispace.com |
Table 2: Solvent Kinetic Isotope Effects in the Hydrolysis of Organophosphorylated Acetylcholinesterase (AChE)
| Substrate | Isotope Effect (kH₂O/kD₂O) | Interpretation | Reference |
|---|---|---|---|
| Dimethylphosphorylated AChE | ~2.0 | Proton transfer is rate-limiting | nih.gov |
| Diethylphosphorylated AChE | ~1.7 - 2.0 | Proton transfer is rate-limiting | nih.gov |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in studying the reactions of silanes, including deuterated variants. researchgate.netmdpi.com DFT calculations can elucidate reaction pathways, identify intermediate structures, and determine the energetics of chemical transformations. researchgate.net For instance, DFT has been used to identify novel mechanisms for the adsorption and decomposition of silanes on various surfaces. researchgate.net
DFT studies are particularly valuable for understanding the subtle effects of isotopic substitution on reaction kinetics and thermodynamics. The substitution of hydrogen with deuterium (B1214612) alters the zero-point vibrational energies (ZPVE) of molecules, which can lead to measurable changes in reaction rates, a phenomenon known as the kinetic isotope effect.
In the context of deuterated silanes, DFT has been employed to investigate catalytic H/D exchange reactions. For example, studies on iron-catalyzed H/D exchange of various silanes have used DFT to propose reaction mechanisms. bath.ac.uk These calculations revealed that a monomeric iron-deuteride species is likely responsible for the exchange and that a slow, reversible catalyst activation step competes with the primary silane (B1218182) deuteration process. bath.ac.uk The Gibbs free energies of transition states and intermediates are calculated to understand the favorability of different pathways. acs.org
Table 1: Example DFT-Calculated Energetic Features for a Catalyzed Silane H/D Exchange Reaction (Note: This table is illustrative, based on typical data from DFT studies of catalytic reactions as described in the sources.)
| Species | Description | Calculated Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Pre-catalyst + Silane + D2 | 0.0 |
| C1 | Activated Catalyst Intermediate | +5.4 |
| TS1 | Transition State for H/D Exchange | +21.2 |
| C2 | Deuterated Silane Complex | -2.7 |
| Products | Pre-catalyst + Deuterated Silane + HD | -1.5 |
DFT and its time-dependent extension (TD-DFT) are widely used to predict various spectroscopic parameters, providing a bridge between theoretical models and experimental observations. ubc.cayoutube.com For deuterated compounds like Tetraethoxy-D20-silane, these predictions are essential for interpreting complex spectra from techniques such as NMR, IR, and Raman spectroscopy.
The substitution of hydrogen with deuterium significantly alters vibrational frequencies due to the increased mass. DFT calculations can predict these isotopic shifts with high accuracy, aiding in the assignment of vibrational modes. researchgate.net Furthermore, DFT is used to calculate NMR chemical shifts and coupling constants. youtube.com The accuracy of these predictions depends heavily on the choice of the functional and basis set used in the calculation. youtube.com
DFT has also been successfully applied to calculate deuterium nuclear quadrupole tensors in molecules. researchgate.net The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient provides detailed information about the electronic environment and bonding. DFT calculations of these electric field gradients allow for the determination of quadrupole coupling constants, which can be compared with experimental solid-state NMR data to validate molecular structures and bonding models. researchgate.net
Table 2: Spectroscopic Constants Predictable by (TD-)DFT (Based on parameters discussed in cited literature.)
| Parameter | Description | Relevance to Deuterated Species |
| Vibrational Frequencies | Frequencies of molecular vibrations (IR/Raman) | Predicts shifts upon H/D substitution, aiding spectral assignment. researchgate.net |
| NMR Chemical Shifts | Resonance frequencies of nuclei in a magnetic field | Helps in structure elucidation by predicting the chemical environment of deuterium nuclei. youtube.com |
| Quadrupole Coupling Constants | Interaction of the deuterium nucleus with the local electric field gradient | Provides detailed information on bonding and electronic structure around the deuterium atom. researchgate.net |
| Rotational Constants (Be) | Relates to the moment of inertia of the molecule | Affected by the mass change from deuteration, predictable by DFT. ubc.ca |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a detailed picture of atomic and molecular motion. This technique is invaluable for studying the dynamic processes of this compound, such as its behavior in solution and its role in polymerization.
Understanding how this compound interacts with solvents and other molecules is crucial for controlling its reactivity. MD simulations can model these interactions explicitly, capturing the complex interplay of forces that define the solvation shell around a molecule. nih.gov These simulations track the positions and velocities of all atoms over time, revealing details about the structure of the solvent, the strength of solute-solvent interactions, and the dynamics of the solvation process. researchgate.net
Simulations can quantify intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining the physical properties and reactivity of the system. chemrxiv.org For deuterated compounds, subtle changes in these interactions due to isotopic substitution can be explored. MD simulations have been used to study the organization of water and ions at the interface of silane monolayers, providing insights into the surface properties modified by these molecules. researchgate.net
The sol-gel process, which transforms molecular precursors like tetraethoxysilane into a solid oxide network, is a cornerstone of materials science. researchgate.netnih.gov MD simulations offer a molecular-level view of this complex process, which involves hydrolysis and condensation reactions. tandfonline.com
By simulating systems containing this compound (or its non-deuterated analog, TEOS) and water, researchers can observe the initial steps of polymerization. tandfonline.com For example, MD simulations have been used to study the role of excess water in the acidic sol-gel polymerization of TEOS. These studies have shown that water can hinder the formation of ring-like structures by forming hydrogen bonds with silanol (B1196071) groups, thereby retarding the gelation process. tandfonline.com Reactive MD simulations can also model the chemical reactions of hydrolysis and condensation directly, providing kinetic and mechanistic data that complement experimental studies. researchgate.net
Force Field Development for Deuterated Organosilicon Compounds
A critical component of classical MD simulations is the force field, a set of parameters and equations that defines the potential energy of a system of particles. nih.gov The accuracy of an MD simulation is highly dependent on the quality of the force field used. While general-purpose force fields like AMBER and GAFF exist, they often lack accurate parameters for specific classes of molecules, such as organosilicon compounds. researchgate.netnih.gov
Developing a dedicated force field for organosilicon compounds involves parameterizing terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). nih.gov These parameters are typically derived from high-level quantum mechanical calculations or fitted to reproduce experimental data.
For deuterated species like this compound, force field development requires special consideration. While the potential energy surface is unchanged under the Born-Oppenheimer approximation, isotopic substitution does alter intramolecular vibrations. ornl.gov Capturing these quantum effects in a classical force field can be challenging but is necessary for accurately simulating systems where vibrational effects are significant. Approaches may involve re-parameterizing bond and angle terms to reflect the altered vibrational frequencies of C-D and Si-O-C linkages. The development of reactive force fields, such as ReaxFF, allows for the simulation of bond formation and breaking, which is essential for modeling the chemical reactions of silanes. researchgate.net
Advanced Materials Science Applications Derived from Deuterated Silanes
Fabrication of Silica-Based Nanostructures
Tetraethoxy-D20-silane serves as a deuterated precursor in the synthesis of various silica-based nanostructures. The fundamental chemistry mirrors that of its non-deuterated counterpart, tetraethoxysilane (TEOS), relying on hydrolysis and condensation reactions. However, the presence of deuterium (B1214612) can subtly influence the rates of these reactions, potentially offering finer control over the final nanostructure.
Controlled Synthesis of Silica (B1680970) Colloids and Spheres
The Stöber process and its modifications are widely used for the synthesis of monodisperse silica colloids and spheres from tetraalkoxysilanes. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of the sol-gel process suggest that its use would allow for the formation of deuterated silica nanoparticles. The kinetic isotope effect, resulting from the stronger C-D bonds compared to C-H bonds, could lead to slower hydrolysis and condensation rates. This might provide a wider processing window for controlling particle size and size distribution.
Research on the hydrolysis of similar deuterated compounds indicates that the reaction mechanism involves the protonation (or deuteration) of an ethoxy group, followed by nucleophilic attack by water and the elimination of deuterated ethanol (B145695). Precise control over reaction conditions such as temperature and catalyst concentration would be crucial for achieving high monodispersity in the resulting deuterated silica colloids.
Generation of Mesoporous Materials and Aerogels
Mesoporous silica materials and aerogels are characterized by their high surface area and porosity, making them suitable for applications in catalysis, separation, and as insulating materials. The synthesis of these materials often involves the use of a templating agent around which the silica network forms. This compound can be employed as the silica precursor in these syntheses to yield deuterated mesoporous structures and aerogels.
The co-condensation of this compound with organosiloxane precursors in the presence of surfactant templates can lead to the formation of ordered, hybrid inorganic-organic mesoporous networks. The deuteration of the ethoxy groups would primarily affect the byproducts of the condensation reaction (deuterated ethanol). While direct research on aerogels synthesized from this compound is limited, studies on similar systems suggest that the fundamental gelation and drying processes would remain applicable. The resulting deuterated aerogels would possess a silica framework with a very low concentration of residual Si-OH groups, having been replaced by Si-OD groups, which could be advantageous in applications where hydrogen-related vibrational modes are undesirable.
Hybrid Organic-Inorganic Materials Development
The development of hybrid organic-inorganic materials allows for the combination of the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., durability, thermal stability). This compound can be a key component in the synthesis of such hybrid materials, where the silica component is deuterated.
Surface Modification and Coating Technologies
Silanes are widely used for the surface modification of various substrates to impart properties such as hydrophobicity, adhesion, and biocompatibility. This compound can be used to create deuterated silica coatings. The process typically involves the hydrolysis of the silane (B1218182) to form silanol (B1196071) (Si-OD) groups, which then condense with hydroxyl groups on the substrate surface, forming stable Si-O-substrate bonds.
The resulting deuterated silica layer can serve as a barrier coating or as an intermediate layer for further functionalization. The primary advantage of using a deuterated precursor in this context is for analytical purposes, such as using deuterium NMR to study the structure and dynamics of the coating, or in applications where the reduction of hydrogen-related absorption or scattering is critical.
Integration into Optical and Electronic Systems (e.g., Waveguides)
One of the most significant applications of deuterated silanes is in the fabrication of low-loss optical waveguides. In silica-based waveguides, the presence of residual Si-OH groups can lead to significant optical absorption at specific wavelengths, particularly in the near-infrared region used for telecommunications. These absorptions are due to the overtones and combination bands of the O-H stretching vibration.
By using deuterated precursors like deuterated silane (SiD₄) or, in principle, this compound, the Si-OH groups are replaced by Si-OD groups. The fundamental vibrational frequency of the O-D bond is significantly lower than that of the O-H bond due to the heavier mass of deuterium. This shifts the absorption peaks to longer wavelengths, out of the operational window of many optical and electronic systems. Research has shown that deuterated silicon dioxide films exhibit significantly lower absorption losses in the S, C, and L telecommunication bands.
| Precursor | Resulting Group | Fundamental Absorption Wavelength (approx.) | First Overtone Wavelength (approx.) |
| SiH₄ / TEOS | Si-OH | 2.73 µm | 1.39 µm |
| SiD₄ / this compound | Si-OD | 3.74 µm | 1.87 µm |
This table illustrates the shift in absorption wavelengths due to deuteration, which is critical for reducing loss in optical waveguides.
Role of Deuteration in Tailoring Material Properties
The primary role of deuteration in tailoring the properties of materials derived from silanes is the modification of vibrational properties due to the kinetic isotope effect. The mass of deuterium is approximately twice that of hydrogen, which leads to a lower vibrational frequency for bonds involving deuterium.
This has several important consequences for material properties:
Reduced Optical Absorption: As discussed in the context of waveguides, the shift of vibrational absorption peaks to longer wavelengths is a key benefit for applications in optics and photonics. This allows for the fabrication of materials with improved transparency in the near-infrared spectrum.
Kinetic Isotope Effect: The rate of chemical reactions involving the breaking of bonds to hydrogen is often slower when hydrogen is replaced by deuterium. This can be exploited to gain finer control over the kinetics of sol-gel processes, potentially leading to more uniform and well-defined nanostructures.
Neutron Scattering Contrast: Deuterium has a significantly different neutron scattering cross-section compared to hydrogen. This makes deuterated materials valuable as contrast agents in neutron scattering and reflectometry studies, allowing for detailed investigation of the structure and dynamics of thin films and interfaces.
Improved Stability: In some cases, the replacement of hydrogen with deuterium can lead to increased stability of the material against degradation processes that are initiated by the cleavage of C-H or Si-H bonds.
Impact on Optical Absorption and Refractive Index
In the development of photonic and optoelectronic materials, particularly for applications in the near-infrared (NIR) spectrum, minimizing optical absorption is critical for efficient signal transmission. Materials synthesized from conventional hydrogen-containing organosilanes, such as Tetraethoxysilane (TEOS), often exhibit undesirable absorption characteristics in the telecommunications window (around 1550 nm). This absorption is primarily due to the vibrational overtones of silicon-hydrogen (Si-H) and other X-H (e.g., N-H, O-H) bonds present as impurities or structural components in the final material.
The use of deuterated silanes, specifically this compound, provides a direct and effective solution to this issue. The substitution of hydrogen with deuterium, a heavier isotope, fundamentally alters the vibrational frequency of the chemical bonds. The Si-D bond, for instance, has an absorption overtone near 2 µm, effectively shifting this absorption away from the critical 1.55 µm telecommunications region. This shift significantly enhances the optical transparency of the resulting materials in the NIR spectrum, making them ideal for applications such as waveguides and optical fibers.
Table 1: Comparison of Vibrational Absorption Wavelengths
| Bond Type | Typical Absorption Wavelength | Impact on 1550 nm Region |
|---|---|---|
| Si-H | ~1.55 µm | High Absorption / Signal Loss |
| Si-D | ~2.0 µm | Negligible Absorption / High Transparency |
This interactive table summarizes the shift in absorption wavelengths due to deuteration, highlighting the benefit for optical communications.
The refractive index of materials derived from this compound is also influenced. While the chemical composition remains nearly identical, the altered bond polarizability and molecular volume due to deuteration can lead to subtle changes in the refractive index. For instance, deuterated silicon-rich nitride films, which can be grown using deuterated precursors, have been shown to possess a high refractive index while eliminating Si-H related absorption. This combination of high transparency and a tunable refractive index is essential for designing and fabricating high-performance integrated optical devices.
Table 2: Refractive Index of Silane-Derived Materials
| Precursor / Material | Typical Refractive Index (at visible wavelengths) |
|---|---|
| TEOS-derived Silica (SiO2) Film | ~1.13 - 1.42 |
| Deuterated Silicon-Rich Nitride Film | ~2.46 |
This interactive table compares the refractive index of materials, showing the high index achievable with deuterated precursors.
Influence on Mechanical and Thermal Stability via Structural Control
The enhanced stability of materials derived from this compound is rooted in the kinetic isotope effect. The bond dissociation energy of a carbon-deuterium (C-D) bond is slightly higher than that of a carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond, meaning more energy is required to cleave it.
When this compound is used as a precursor in, for example, a sol-gel process to form a silica (SiO₂) network, this enhanced stability is transferred to the resulting material. The precursor's resistance to premature or uncontrolled decomposition allows for more orderly hydrolysis and condensation reactions. This leads to the formation of a more uniform and robust siloxane (Si-O-Si) network structure, which is the backbone of the final material. A well-formed network with fewer defects translates directly to improved mechanical properties, such as hardness and resistance to fracture, as well as superior hydrolytic stability.
Recent studies on deuterated donor-acceptor conjugated polymers have shown that deuteration can increase melting and crystallization temperatures, indicating improved thermal stability without significantly altering molecular packing. Similarly, the introduction of deuterated precursors in silicone resins can retard polymer chain motion and reduce the effect of certain end groups on thermolysis, leading to increased decomposition temperatures and better oxidation resistance.
Table 3: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Relative Stability |
|---|---|---|
| C-H | ~338 | Standard |
| C-D | ~341.4 | Higher |
This interactive table quantifies the difference in bond energy, which is the basis for the enhanced thermal and mechanical stability.
Q & A
Q. What are the critical considerations for synthesizing Tetraethoxy-D20-silane with high isotopic purity?
Methodological Answer: Synthesis requires precise control of deuterium incorporation. Use deuterated ethanol (C₂D₅OD) as a starting material to ensure isotopic substitution at all ethoxy positions. Reaction conditions (e.g., temperature, catalyst) should mirror non-deuterated tetraethoxysilane protocols but with strict anhydrous handling to prevent H-D exchange . Post-synthesis, validate purity via ¹H NMR (absence of proton signals) and mass spectrometry (expected molecular weight: 491.34 g/mol) .
Q. Which analytical techniques are most reliable for characterizing this compound in solution-phase studies?
Methodological Answer: Deuterium NMR (²H NMR) is critical for confirming isotopic substitution, while Fourier-transform infrared spectroscopy (FTIR) can identify Si-O-D stretching vibrations (~950–1050 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) with inert column materials (e.g., deactivated silica) minimizes decomposition during analysis . Cross-validate results with elemental analysis to confirm Si and D content .
Q. How does the isotopic purity of this compound impact its stability in hydrolytic reactions?
Methodological Answer: Deuterated ethoxy groups reduce hydrolysis rates due to the kinetic isotope effect (KIE). Design experiments comparing hydrolysis kinetics with non-deuterated analogs (e.g., Tetraethoxysilane, CAS 78-10-4) under controlled humidity. Use quartz crystal microbalance (QCM) or pH-stat titration to quantify silica formation rates .
Advanced Research Questions
Q. How can AI-driven synthesis planning tools optimize routes for this compound?
Methodological Answer: Retrosynthetic algorithms (e.g., Template_relevance Reaxys) predict viable pathways using databases of deuterated precursors. Prioritize routes minimizing H-D exchange, such as direct substitution of Si-Cl with deuterated ethanol. Validate predicted routes with DFT calculations to assess thermodynamic feasibility of intermediate steps .
Q. What experimental strategies resolve contradictions in isotopic effects on reaction mechanisms involving this compound?
Methodological Answer: Address discrepancies (e.g., variable KIE values) by isolating isotopic effects using:
Q. How does deuterium substitution influence the catalytic activity of this compound-derived silica in heterogeneous catalysis?
Methodological Answer: Deuterated silica (from hydrolysis) may exhibit altered surface acidity. Characterize via:
- NH₃-TPD : Measure acid site density.
- DRIFTS : Analyze surface hydroxyl (-OD) vs. -OH groups.
- Catalytic testing : Compare turnover rates in deuterated vs. non-deuterated systems (e.g., esterification reactions) .
Q. What methodologies enable integration of secondary data on non-deuterated analogs to predict this compound behavior?
Methodological Answer: Apply meta-analysis frameworks to existing data on Tetraethoxysilane (CAS 78-10-4), adjusting for isotopic differences. Use linear free-energy relationships (LFERs) to extrapolate thermodynamic parameters. Validate predictions with targeted kinetic studies .
Data Presentation and Reproducibility
Q. How should researchers document isotopic purity and handling protocols for this compound in publications?
Methodological Answer: Include:
Q. What statistical approaches are recommended for analyzing variability in deuterium distribution across synthesis batches?
Methodological Answer: Use multivariate analysis (e.g., PCA) on batch data (NMR, MS) to identify outlier batches. Implement quality control charts for critical parameters (e.g., D/H ratio) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
